

Spectroscopic and Spectrometric Characterization of (-)-Cyclopenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for the natural product (-)-Cyclopenol. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development. This document presents key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, alongside representative experimental protocols for data acquisition.

Core Spectroscopic and Spectrometric Data

(-)-Cyclopenol, a benzodiazepine alkaloid, possesses a unique spiro-oxirane structure. Its characterization relies heavily on modern spectroscopic techniques. As enantiomers exhibit identical NMR spectra, the data for the synthetically more accessible (+)-Cyclopenol is presented here and is directly applicable to **(-)-Cyclopenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR data are crucial for the structural elucidation of **(-)-Cyclopenol**. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for (+)-Cyclopenol



| Position | Chemical Shift (δ) | Multiplicity | J (Hz) |
|------------|--------------------|--------------|----------|
| 6 | 7.15 | m | |
| 7 | 7.16 | m | |
| 8 | 7.56 | m | |
| 9 | 7.17 | m | |
| 10 | 4.08 | S | |
| 14 | 6.15 | t | 1.8 |
| 16 | 6.70 | dd | 7.7, 1.8 |
| 17 | 7.01 | dd | 7.7, 7.7 |
| 18 | 6.11 | d | 7.7 |
| 19 (N-CH₃) | 3.19 | S | |

Table 2: ¹³C NMR Spectroscopic Data for (+)-Cyclopenol



| Position | Chemical Shift (δ) ppm |
|------------|------------------------|
| 2 | 168.7 |
| 3 | 71.7 |
| 5 | 168.4 |
| 6 | 132.2 |
| 7 | 126.1 |
| 8 | 134.0 |
| 9 | 122.3 |
| 10 | 65.9 |
| 11 | 136.5 |
| 12 | 128.0 |
| 13 | 133.5 |
| 14 | 113.8 |
| 15 | 158.4 |
| 16 | 117.0 |
| 17 | 130.3 |
| 18 | 118.5 |
| 19 (N-CH₃) | 31.7 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of **(-)-Cyclopenol**. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns useful for structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for (-)-Cyclopenol



| lon | Calculated m/z | Observed m/z |
|---------|----------------|--------------|
| [M+H]+ | 311.1026 | 311.1028 |
| [M+Na]+ | 333.0846 | 333.0865 |

Table 4: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for **(-)-Cyclopenol** ([M+Na]+ Precursor at m/z 333.0865)

| Collision Energy (V) | Fragment Ion m/z | Relative Abundance (%) |
|----------------------|------------------|------------------------|
| 10 | 276.0602 | 100 |
| 10 | 255.0842 | 21.23 |
| 10 | 257.0210 | 18.46 |
| 20 | 176.9825 | 100 |
| 20 | 257.0663 | 99.66 |
| 20 | 179.9622 | 71.08 |
| 20 | 274.1757 | 69.90 |

Experimental Protocols

The following sections detail representative methodologies for the acquisition of NMR and LC-MS/MS data for **(-)-Cyclopenol**, based on standard practices for the analysis of fungal metabolites.

NMR Spectroscopy Protocol

- 1. Sample Preparation:
- Accurately weigh 5-10 mg of purified (-)-Cyclopenol.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or DMSO-d₆) in a clean vial.



- Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of at least 4 cm.
- 2. NMR Data Acquisition:
- Instrument: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096, depending on sample concentration.
- 2D NMR (COSY, HSQC, HMBC):
 - Utilize standard pulse programs and optimize parameters according to the instrument manufacturer's recommendations.
- 3. Data Processing:



- Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation.
- Manually phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., acetone-d₆ at δ H 2.05 and δ C 29.84, 206.26).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

- 1. Sample Preparation:
- Prepare a stock solution of purified (-)-Cyclopenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu g/mL$ with the initial mobile phase composition.
- Filter the sample through a 0.22 μm syringe filter before injection.
- 2. Liquid Chromatography:
- Instrument: A UHPLC or HPLC system coupled to a mass spectrometer.
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start at 5-10% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.

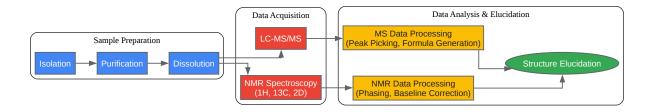


- Injection Volume: 1-5 μL.
- 3. Mass Spectrometry:
- Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.0-4.0 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Temperature: 350-450 °C.
- MS¹ Scan Range: m/z 100-1000.
- MS/MS:
 - Precursor Ion Selection: Isolate the [M+H]⁺ or [M+Na]⁺ ion of (-)-Cyclopenol.
 - Collision Energy: Varies depending on the instrument and desired fragmentation (e.g., 10-40 eV).
 - Collision Gas: Argon or Nitrogen.

Data Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic and spectrometric data for a natural product like (-)-Cyclopenol.





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Caption: Workflow for Spectroscopic Analysis of (-)-Cyclopenol.

 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of (-)-Cyclopenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7765546#spectroscopic-data-nmr-mass-spectrometry-of-cyclopenol]

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